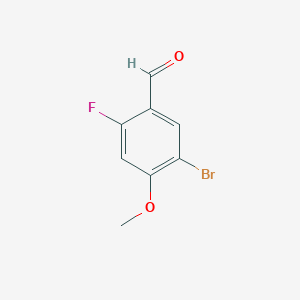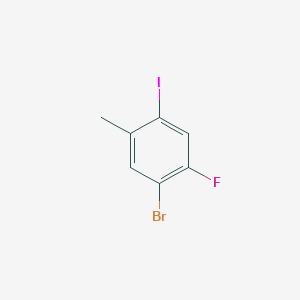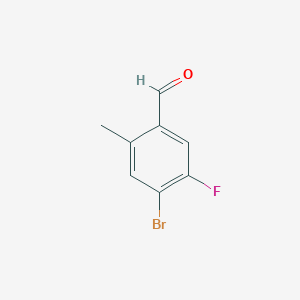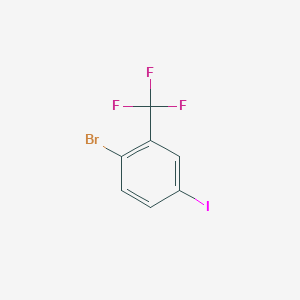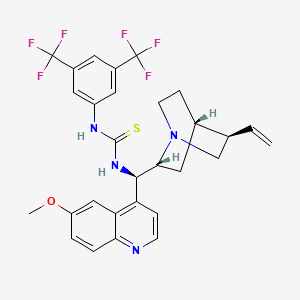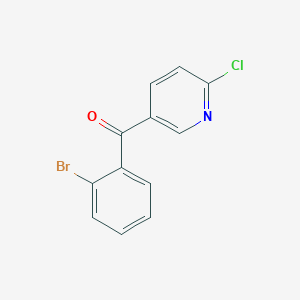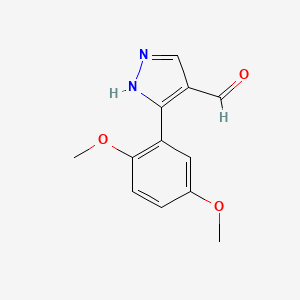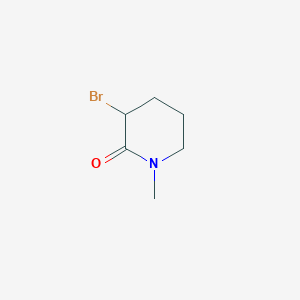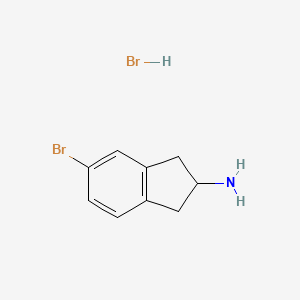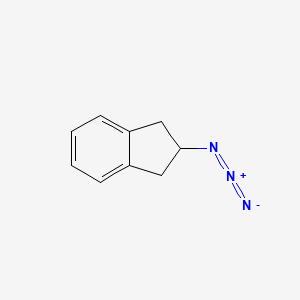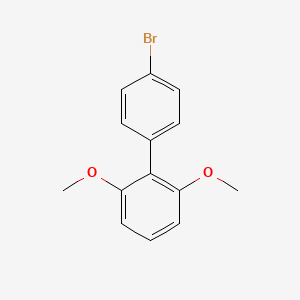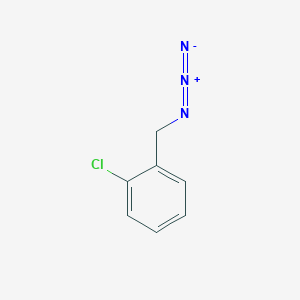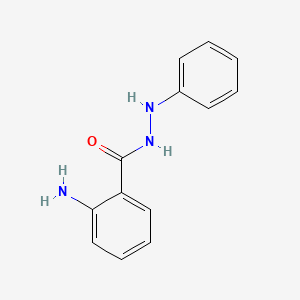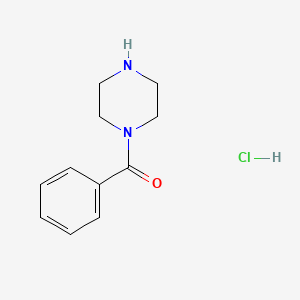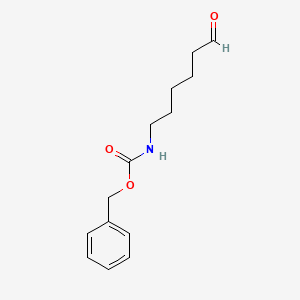
Benzyl 6-oxohexylcarbamate
Overview
Description
Synthesis Analysis
The synthesis of benzyl carbamate derivatives can involve several steps, including iodolactamization, which is a key step in producing enantioselective compounds, as described in the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate . Lithiated benzyl carbamates, which show configurational lability, can be used in asymmetric synthesis to obtain highly enantioenriched secondary benzyl carbamates . Additionally, nickel-catalyzed cross-coupling of benzylic carbamates with arylboronic esters can be controlled to proceed with either inversion or retention of stereochemistry .
Molecular Structure Analysis
The molecular structure of benzyl carbamate derivatives can be complex and is often elucidated using techniques such as X-ray diffraction, as seen in the study of 4-benzyl-5-oxomorpholine-3-carbamide . Computational methods like Density Functional Theory (DFT) are also employed to optimize molecular geometry and predict vibrational frequencies, which are then compared with experimental data .
Chemical Reactions Analysis
Benzyl carbamate derivatives can undergo various chemical reactions, including cross-dehydrogenative coupling to form compounds like 11H-benzo[a]carbazoles . Rhodium-catalyzed annulation reactions can also be used to synthesize diversely substituted benzo[a]carbazoles . The reactivity of these compounds can be further explored through computational studies, which help identify potential reactive sites and investigate autoxidation and degradation properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl carbamate derivatives are influenced by their molecular structure. Studies have shown that these compounds can exhibit significant biological activity, including antineoplastic and antifilarial properties . Theoretical studies can provide insights into properties such as bond dissociation energies, molecular electrostatic potential, and non-linear optical behavior . Additionally, molecular dynamics and docking studies can predict the interaction of these compounds with biological targets, as seen in the docking of 4-benzyl-5-oxomorpholine-3-carbamide with a pyrrole inhibitor .
Scientific Research Applications
Enantioselective Synthesis
Benzyl 6-oxohexylcarbamate plays a crucial role in the enantioselective synthesis of specific intermediates. For example, it is used in the efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for potent CCR2 antagonists. This process involves a key iodolactamization step to yield highly functionalized compounds (Campbell et al., 2009).
Drug Development
In drug development, benzyl 6-oxohexylcarbamate derivatives have been explored for their potential in addressing issues like oxidative metabolism, improving aqueous solubility, and reducing lipophilicity. They have been investigated in the context of tuberculosis drug development, showing varying degrees of potency against Mycobacterium tuberculosis (Blaser et al., 2012).
Environmental Impact Studies
Research on benzyl 6-oxohexylcarbamate also includes its transformation and environmental impact. Studies on the biodegradation of related compounds in wastewater treatment highlight the formation of various transformation products, shedding light on environmental behavior and potential impact (Kaiser et al., 2014).
Antibacterial Applications
Benzyl carbamates have been evaluated as antibacterial agents, particularly against Gram-positive bacteria. For instance, (3-benzyl-5-hydroxyphenyl)carbamates show potent inhibitory activity against sensitive and drug-resistant strains, demonstrating their potential as antibacterial compounds (Liang et al., 2020).
Catalytic Reactions
In catalytic reactions, benzyl 6-oxohexylcarbamate is used in gold(I)-catalyzed intramolecular hydroamination of allenes, highlighting its role in the synthesis of complex organic molecules (Zhang et al., 2007).
Safety And Hazards
properties
IUPAC Name |
benzyl N-(6-oxohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-11-7-2-1-6-10-15-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9,11H,1-2,6-7,10,12H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGMGPSEWHRDSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 6-oxohexylcarbamate | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

